
1-(2-Cyclopropylphenyl)sulfonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Cyclopropylphenyl)sulfonylpiperazine” is a chemical compound. Its molecular formula is C13H18N2O2S . The average mass is 266.359 Da and the monoisotopic mass is 266.108887 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of recent research . Various methods have been reported for the synthesis of substituted piperazines . Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities
1-(2-Cyclopropylphenyl)sulfonylpiperazine derivatives have been studied for their cytotoxic activities against cancer cell lines. For instance, benzhydrylpiperazine derivatives, which share a structural similarity, have shown significant cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines in vitro. This suggests potential applications of this compound in cancer research, particularly in the synthesis of novel anticancer agents (Gurdal et al., 2013).
Antimicrobial Applications
Research on sulfonamide compounds, including this compound, highlights their significance in the development of antimicrobial agents. These compounds have been used to synthesize heterocyclic compounds with potential antimicrobial activities, indicating their usefulness in combating bacterial infections and other microorganism-caused diseases (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide inhibitors, including those derived from this compound, have been investigated for their role in enzyme inhibition, with implications for various therapeutic applications. These include the inhibition of enzymes involved in cancer progression, inflammation, and other diseases, showcasing the compound's potential in drug discovery and development (Gulcin & Taslimi, 2018).
Environmental and Food Analysis
The versatility of this compound derivatives extends to environmental and food analysis. Antibody development and application in ELISA and related techniques, such as immunosensors, for detecting contaminants like herbicides and toxic metabolites in food and the environment, demonstrate the broad utility of these compounds in public health and safety measures (Fránek & Hruška, 2018).
Corrosion Inhibition
In the field of materials science, this compound derivatives have been explored for their inhibitory effects on the corrosion of metals, such as mild steel in acidic media. This research suggests potential applications in protecting industrial equipment and infrastructure, highlighting the compound's versatility beyond biomedical applications (Sumathi et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 1-(2-Cyclopropylphenyl)sulfonylpiperazine are actin-1 and profilin . These proteins play a crucial role in the dynamics of actin polymerization , a process that is essential for the invasion of red blood cells by the merozoite stage of the malaria parasite, Plasmodium falciparum .
Mode of Action
This compound interacts with its targets by disrupting the interaction between actin-1 and profilin . This disruption leads to a reduction in actin polymerization, which is required by the merozoite stage parasites to invade red blood cells .
Biochemical Pathways
The compound affects the actin polymerization pathway in Plasmodium falciparum. By disrupting the interaction between actin-1 and profilin, the compound prevents the formation of filamentous actin, thereby inhibiting the invasion of red blood cells by the merozoite stage parasites . Additionally, the compound series inhibits the actin-1-dependent process of apicoplast segregation, leading to a delayed death phenotype .
Result of Action
The result of the compound’s action is the prevention of Plasmodium falciparum invasion of red blood cells . By reducing actin polymerization and inhibiting the actin-1-dependent process of apicoplast segregation, the compound effectively prevents the merozoite stage parasites from invading red blood cells .
Action Environment
Eigenschaften
IUPAC Name |
1-(2-cyclopropylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-4-2-1-3-12(13)11-5-6-11/h1-4,11,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNNPBCKSBRVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2S(=O)(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)
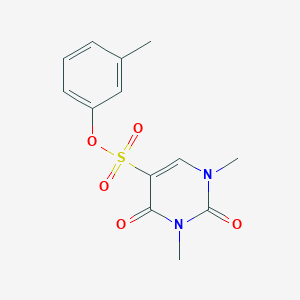
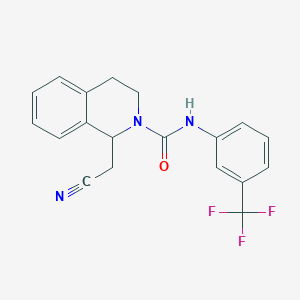

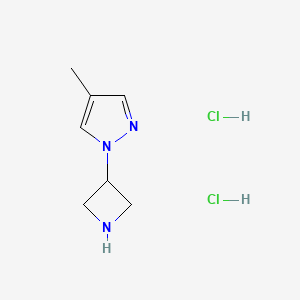
![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)


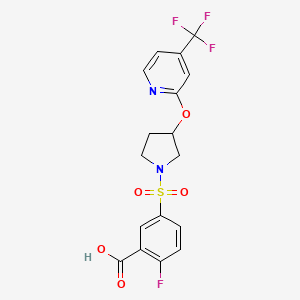
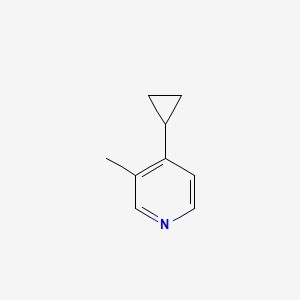
![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742558.png)
![N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2742559.png)
![N-(2,4-difluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2742561.png)